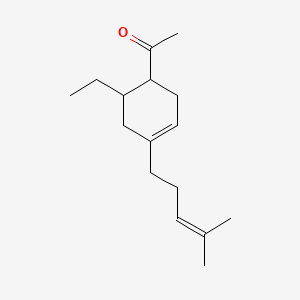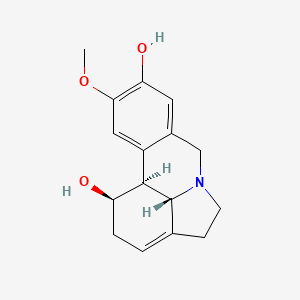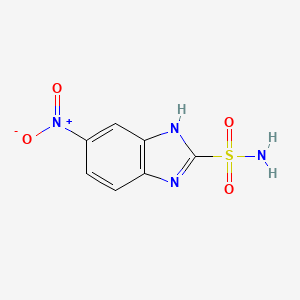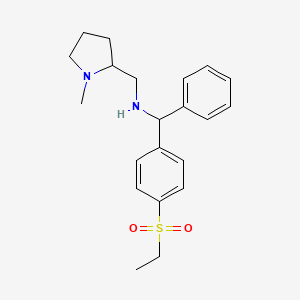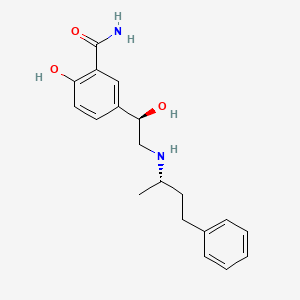
(R*,S*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL-: is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzamide core substituted with hydroxy and amino groups, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- typically involves multi-step organic reactionsCommon reagents used in these steps include phenylpropylamine derivatives and hydroxybenzamide intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and scalability, involving advanced catalytic methods and continuous flow reactors to streamline the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and phenylpropyl derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and influencing biochemical processes. This interaction is crucial for its biological and therapeutic activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
(S,R)-labetolol: A related compound with a similar benzamide structure but different functional groups.
Uniqueness
BENZAMIDE,2-HYDROXY-5-[(1R)-1-HYDROXY-2-[[(1S)-1-METHYL-3-PHENYLPROPYL]AMINO]ETHYL]-,REL- stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications .
Propiedades
Número CAS |
72487-31-1 |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m0/s1 |
Clave InChI |
SGUAFYQXFOLMHL-UGSOOPFHSA-N |
SMILES isomérico |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


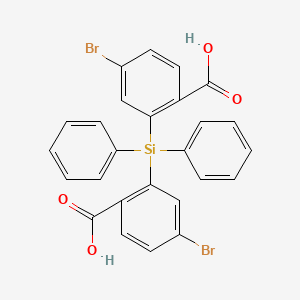
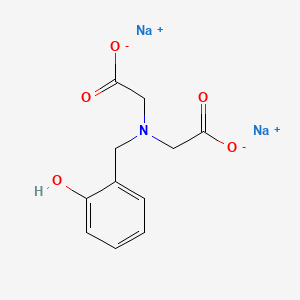
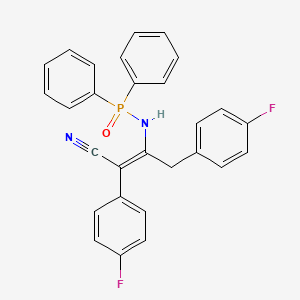
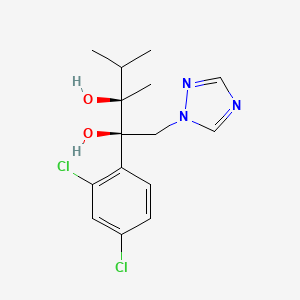
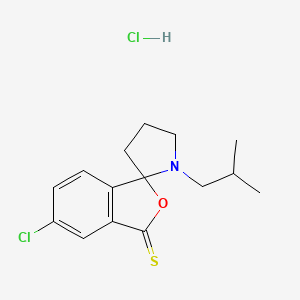

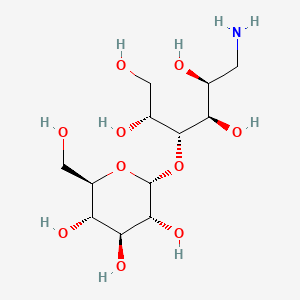
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)

